ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the benzoate ester group. Key steps include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoate ester group: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: This compound lacks the pyrazolopyridine core and has different chemical properties.
1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine: This compound lacks the benzoate ester group and has different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N4O3/c1-6-28-21(27)14-7-9-15(10-8-14)22-20(26)16-11-17(12(2)3)23-19-18(16)13(4)24-25(19)5/h7-12H,6H2,1-5H3,(H,22,26) |
InChI Key |
MQMFKQYZGJNIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C |
Origin of Product |
United States |
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